molecular formula C18H16ClNO5S2 B2662567 Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899725-22-5

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2662567
CAS No.: 899725-22-5
M. Wt: 425.9
InChI Key: ILCKFMUPJUTLNX-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring The compound also contains a sulfamoyl group, a carboxylate ester group, and a chlorinated methoxyphenyl moiety

Preparation Methods

The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using sulfonyl chlorides and amines.

    Esterification: The carboxylate ester group is formed through esterification reactions involving carboxylic acids and alcohols.

    Chlorination and Methoxylation: The chlorinated methoxyphenyl moiety is introduced through chlorination and methoxylation reactions using appropriate reagents.

Industrial production methods may involve optimization of these synthetic steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The sulfamoyl group and benzothiophene core are key structural features that contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives and sulfamoyl-containing compounds. Similar compounds include:

    Methyl 2-methoxy-5-sulfamoylbenzoate: This compound shares the sulfamoyl and methoxy groups but has a different core structure.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar sulfamoylphenyl moiety but differs in the benzamide core.

    N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: This compound has a more complex structure with additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the benzothiophene core, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S2/c1-10-8-13(14(24-2)9-12(10)19)20-27(22,23)17-11-6-4-5-7-15(11)26-16(17)18(21)25-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCKFMUPJUTLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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